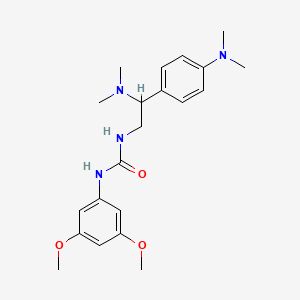

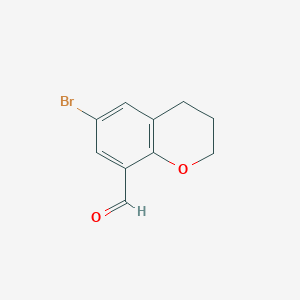

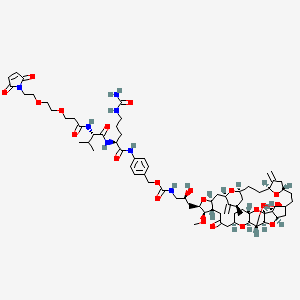

![molecular formula C19H19BrN2O3S B2985434 4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide CAS No. 1448033-78-0](/img/structure/B2985434.png)

4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ‘4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide’ is a versatile material used in scientific research for its unique properties. Its applications include drug discovery, organic synthesis, and material science1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized through various organic reactions involving bromination, amide formation, and cyclization2.Molecular Structure Analysis

The exact molecular structure of this compound is not readily available in the search results. However, the compound likely contains a pyrido[2,1-d][1,5]benzoxazocin ring system, a thiophene ring, and a carboxamide group, as suggested by its IUPAC name.Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. However, given its functional groups, it could potentially undergo a variety of organic reactions, such as nucleophilic substitution at the bromine atom, or reactions at the carboxamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the search results. However, properties such as solubility, melting point, boiling point, etc., can be determined through experimental methods.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of the design and synthesis of new therapeutic agents. The manipulation of thiophene derivatives, for instance, has led to the creation of various biologically active molecules. A study by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, showcasing the versatility of thiophene compounds in synthesizing biologically relevant molecules Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Thiophenylhydrazonoacetates in heterocyclic synthesis. Heteroatom Chemistry, 15(1), 15-20.

Antimalarial Applications

The quest for new antimalarial agents has also benefited from research into thiophene carboxamide derivatives. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium falciparum, highlighting the potential of thiophene derivatives in the development of new antimalarial compounds. The specific compound 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide demonstrated significant inhibitory activity against Plasmodium enoyl-acyl carrier protein (ACP) reductase, indicating its promise for antimalarial drug development Banerjee, T., Sharma, S. K., Kapoor, N., Dwivedi, V., Surolia, N., & Surolia, A. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. IUBMB Life, 63(12), 1101–1110.

Anticancer Research

The exploration of heterocyclic compounds extends into anticancer research as well. Bakare, S. B. (2021) synthesized a series of nitrogen heterocycles bearing the N-(p-bromophenyl) carboxamide moiety, evaluating their anticancer activity. This research underscores the potential of bromo-substituted carboxamide derivatives in developing new anticancer agents, with one compound demonstrating potent cytotoxic activity Bakare, S. B. (2021). Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents. Bulletin of the Chemical Society of Ethiopia, 35(2), 449-459.

Safety And Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science1. Additionally, more research could be done to fully understand its mechanism of action and to determine its physical and chemical properties.

Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.

Propiedades

IUPAC Name |

4-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3S/c20-12-9-17(26-11-12)18(23)21-13-4-5-16-15(10-13)19(24)22-7-2-1-3-14(22)6-8-25-16/h4-5,9-11,14H,1-3,6-8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDBBZGLPNQSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

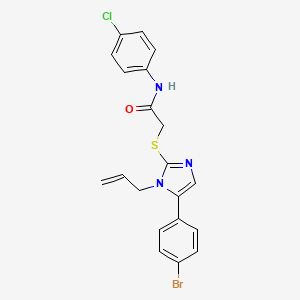

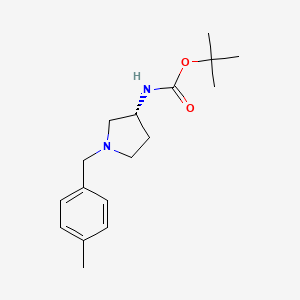

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)

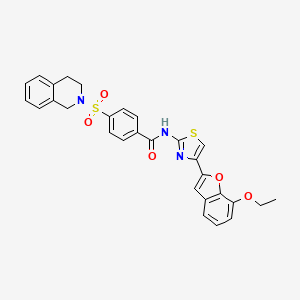

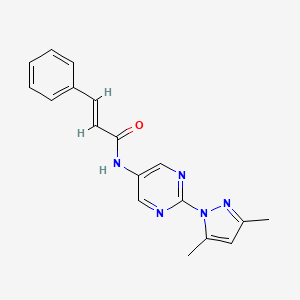

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)

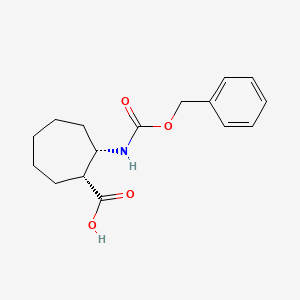

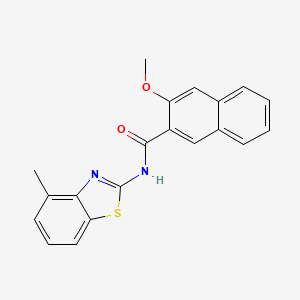

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)